2-Naphthyl trifluoromethanesulfonate
Overview
Description
2-Naphthyl trifluoromethanesulfonate, also known as 2-Naphthyl triflate, is an aryl triflate . It has a molecular weight of 276.23 g/mol .
Synthesis Analysis
2-Naphthyl trifluoromethanesulfonate may be used as an arylating agent in the arylation of 1-(methoxycarbonyl)-2,5-dihydropyrrole by Heck reaction . It may also be used as a substrate for coupling with Reformatsky reagent BrZnCH(CH3)(COOtC4H9) in the presence of “reduced” dichlorobis(1,1-diphenylphosphino)ferrocene catalyst .Molecular Structure Analysis
The molecular formula of 2-Naphthyl trifluoromethanesulfonate is C11H7F3O3S . The InChI string is InChI=1S/C11H7F3O3S/c12-11(13,14)18(15,16)17-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H .Chemical Reactions Analysis
2-Naphthyl trifluoromethanesulfonate is involved in its ruthenium-catalyzed conversion to 2-bromonaphthalene .Physical And Chemical Properties Analysis
2-Naphthyl trifluoromethanesulfonate is a solid with a melting point of 30-32 °C . It has a molecular weight of 276.23 g/mol . The compound has a topological polar surface area of 51.8 Ų .Scientific Research Applications
Synthesis of Naphthyl Sulfides
The reaction of 1- and 2-naphthols with various thiols in the presence of trifluoromethanesulfonic acid yields naphthyl alkyl and aryl sulfides, demonstrating the use of trifluoromethanesulfonate in synthesizing organic compounds (Nakazawa, Hirose, & Itabashi, 1989).
Derivatization Agent for Biological Betaines
Trifluoromethanesulfonates, including 2′-naphthyl, are used as derivatizing agents for HPLC analysis of betaines. These compounds show promise for use with UV and/or fluorescence detectors (Happer, Hayman, Storer, & Lever, 2004).
C-H Triflation of BINOL Derivatives
The C-H trifluoromethanesulfonyloxylation (triflation) of BINOL derivatives using trifluoromethanesulfonic acid (TfOH) demonstrates its role in the modification of organic molecules. This process introduces multiple TfO groups in a single operation, leading to highly oxidized BINOL derivatives (Nakazawa et al., 2019).
Reaction with Naphthalene
Trifluoromethanesulfonic acid reacts with naphthalene to produce a complex mixture of products, showcasing its application in organic synthesis and reaction mechanisms (Launikonis, Sasse, & Willing, 1993).
Catalysis in Organic Synthesis
Scandium trifluoromethanesulfonate (triflate) is used as a catalyst in acylation reactions and the esterification of alcohols, displaying its significant role in catalytic organic synthesis (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
Safety And Hazards
2-Naphthyl trifluoromethanesulfonate causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
naphthalen-2-yl trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O3S/c12-11(13,14)18(15,16)17-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWRQYBWVTXIIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404111 | |
Record name | 2-Naphthyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthyl trifluoromethanesulfonate | |
CAS RN |
3857-83-8 | |
Record name | 2-Naphthyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Naphthyl Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.